Soterenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNQOGXBRYCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14816-67-2 (mono-hydrochloride) | |
| Record name | Soterenol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40864426 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13642-52-9 | |
| Record name | Soterenol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Soterenol
Established Synthetic Routes for Soterenol
The synthesis of this compound typically involves multiple steps starting from appropriate precursor molecules. smolecule.com While specific detailed synthetic schemes for this compound are not extensively detailed in the provided search results, general principles of organic synthesis are applicable.
The synthesis of compounds like this compound, which contain a phenethanolamine structure with additional substituents, often begins with substituted aromatic compounds and appropriate amines and alcohols. smolecule.com For instance, the structure of this compound suggests precursors would likely include a substituted phenol (B47542) or catechol derivative to form the aromatic core, a source for the isopropylamine (B41738) moiety, and a methanesulfonyl chloride or similar reagent to introduce the sulfonamide group. The construction of the ethanolamine (B43304) bridge typically involves reactions that introduce the hydroxyl and amine functionalities at the correct positions relative to the aromatic ring.
General synthetic approaches for similar beta-adrenergic agonists often involve reactions such as the alkylation of amines and subsequent functional group modifications. smolecule.com The formation of the ethanolamine core can be achieved through various methods, including the reaction of an epoxide with an amine or the reduction of an α-aminoketone. The introduction of the sulfonamide group usually involves the reaction of an amine with a sulfonyl halide, such as methanesulfonyl chloride. researchgate.net Stereochemistry is a crucial aspect in the synthesis of such compounds, as different enantiomers can have varying biological activities. google.com Synthetic routes may employ strategies to control stereochemistry or involve the resolution of racemic mixtures. google.com
Purification is a critical step in obtaining high-purity this compound after synthesis. Common laboratory purification techniques applicable to organic compounds like this compound include recrystallization and chromatography. smolecule.comscribd.com
Interactive Table 1: Common Laboratory Purification Techniques
| Technique | Principle | Application in Synthesis |
| Recrystallization | Separation based on differential solubility | Purifying solid products by forming pure crystals. smolecule.comscribd.com |
| Chromatography | Separation based on differential partitioning | Purifying complex mixtures, isolating target compounds. smolecule.com |
| Filtration | Separation of solids from liquids | Isolating solid products or removing solid impurities. scribd.comrocker.com.tw |
| Distillation | Separation based on differential boiling points | Purifying liquid products or solvents. scribd.comuniversallab.org |
Other techniques like liquid-liquid extraction can also be used to separate desired products from reaction mixtures based on solubility in different immiscible solvents. scribd.com Advanced techniques like HPLC are also used for purification, especially to obtain high purity for analytical or specific research purposes. rocker.com.twwikipedia.org
Key Reaction Mechanisms and Synthetic Steps
Functional Group Reactivity and Derivatization Strategies of this compound
This compound possesses several functional groups that contribute to its reactivity and allow for chemical modifications. These include an aminic group, hydroxyl groups, and a sulfonamide group. smolecule.com Functional groups are key determinants of a molecule's chemical behavior and are often targeted for derivatization to alter properties or facilitate analysis. nih.govpressbooks.publibretexts.orgsolubilityofthings.comlibretexts.org
The secondary amine group in this compound can participate in various reactions characteristic of amines. smolecule.com Amines can act as bases, undergo alkylation, and participate in nucleophilic substitution reactions with alkyl halides. smolecule.com The aminic nitrogen also has a lone pair of electrons, making it a nucleophilic center. Transformations of the aminic group can involve reactions such as acylation, sulfonylation (though a sulfonamide is already present), or reductive amination, depending on the desired structural modification.
This compound contains at least two hydroxyl groups: one on the benzylic carbon and one on the aromatic ring (phenol). smolecule.comnih.gov Hydroxyl groups are versatile functional groups that can undergo a variety of transformations. pressbooks.pubsolubilityofthings.com
Interactive Table 2: Typical Hydroxyl Group Transformations
| Transformation | Description | Relevance to this compound |
| Esterification | Reaction with carboxylic acids or derivatives to form esters. smolecule.compressbooks.pub | Can modify solubility, metabolic stability, or introduce analytical handles. smolecule.comnih.gov |
| Ether Formation | Reaction with alkyl halides or other suitable reagents to form ethers. libretexts.org | Can alter lipophilicity and metabolic pathways. |
| Oxidation | Conversion to carbonyl compounds (aldehydes or ketones). pressbooks.pub | Can change the chemical properties and potential reactivity. |
| Alkylation | Addition of alkyl groups. | Can affect steric and electronic properties. |
| Formation of Sulfonates | Reaction with sulfonyl chlorides to form sulfonate esters. | Can create good leaving groups for further reactions. |
Phenolic hydroxyl groups, like the one in this compound, can also undergo reactions such as O-alkylation or acylation under appropriate conditions. nih.gov The reactivity of the hydroxyl groups can be influenced by their position on the molecule and the presence of other functional groups. Derivatization of hydroxyl groups is a common strategy in analytical chemistry to improve detectability or separation, for example, by forming esters or silyl (B83357) ethers. mdpi.comresearchgate.net
Nucleophilic Substitution Reactions in this compound Chemistry
Nucleophilic substitution reactions are fundamental chemical processes where a nucleophile, an electron-rich species, replaces a leaving group in a molecule. ebsco.comwikipedia.org In the context of this compound chemistry, the presence of functional groups such as the amine and hydroxyl groups suggests potential sites for nucleophilic attack or for acting as nucleophiles themselves under appropriate conditions. smolecule.com The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides. smolecule.com These reactions are significant for modifying the compound, particularly in medicinal chemistry for the development of analogs. smolecule.com While specific examples of nucleophilic substitution reactions directly involving the core structure of this compound were not detailed, the general principles of nucleophilic substitution, such as SN1 and SN2 mechanisms, are relevant to potential transformations of the molecule or its synthetic intermediates. ebsco.comwikipedia.org
Design and Synthesis of this compound Analogs for Structure-Activity Exploration
The design and synthesis of this compound analogs have been pursued to explore the relationship between chemical structure and biological activity, specifically focusing on activity at beta-adrenergic receptors. nih.govnih.govnih.gov this compound is a methanesulfonamido-phenethanolamine structurally related to isoproterenol (B85558), and modifications to its structure have been investigated to understand how changes influence selectivity, affinity, and efficacy at different beta-adrenoceptor subtypes. ncats.ionih.gov
Studies involving this compound and related compounds have examined the impact of molecular modifications on their activity. nih.gov For example, variations in amine substitution have been shown to influence beta-adrenoceptor stimulant activity and selectivity. nih.gov Research comparing this compound (with an N-isopropyl substituent) to analogs with N-t-butyl and N-(1-phenyl-t-butyl) amine substituents demonstrated differences in potency and relative beta2-selectivity in studies conducted in anesthetized cats. nih.gov The rank order of potency varied depending on the measured parameter (e.g., effects on pulmonary resistance, soleus muscle contractility, and heart rate). nih.gov
Further structure-activity relationship (SAR) investigations have explored the effect of modifications on both the aromatic ring and the side-chain moieties of this compound analogs. nih.gov These studies have revealed that certain lipophilic nitrogen substituents can enhance central nervous system (CNS) activities in some analogs, while minor structural changes can significantly reduce activity. nih.gov The design of these analogs often involves targeted chemical synthesis to introduce specific structural variations and then evaluating the pharmacological properties of the resulting compounds. nih.gov
The exploration of this compound analogs contributes to the broader understanding of the structural requirements for activity at adrenergic receptors and aids in the rational design of new compounds with potentially altered pharmacological profiles. nih.govpatsnap.comscite.ai
Pharmacological Mechanisms of Soterenol at Adrenergic Receptors
Beta-Adrenergic Receptor Agonism and Selectivity of Soterenol
This compound functions as a beta-adrenergic receptor agonist. wikipedia.orgnih.gov Studies have investigated its affinity and efficacy at different beta-adrenergic receptor subtypes to understand its selectivity profile. patsnap.comnih.gov
Differential Affinity and Efficacy for Beta-1 and Beta-2 Adrenergic Receptor Subtypes
Research indicates that this compound exhibits a higher affinity for beta-2 adrenergic receptors compared to other sympathomimetics. smolecule.com While some studies suggest it is a beta-2 adrenergic receptor agonist, others have examined its effects on both beta-1 and beta-2 receptor-mediated responses. kegg.jppatsnap.com
In studies using rat atria, which primarily express beta-1 adrenoceptors mediating positive chronotropic and inotropic responses, this compound was analyzed as a competitive antagonist of isoproterenol-induced responses. nih.gov Apparent dissociation constants (KA values) were calculated for receptors mediating positive chronotropic responses, positive inotropic responses, and increases in cyclic AMP levels. nih.gov
In guinea-pig trachea, where beta-adrenergic receptors mediate relaxation, this compound has been shown to elicit relaxation, and its dose-response curves are shifted to the right by cholinergic agonists like carbamylcholine. nih.gov
Studies comparing the selectivity of various beta-adrenergic agonists have shown that compounds like salmeterol (B1361061) and formoterol (B127741) exhibit high selectivity for the beta-2 adrenoceptor over beta-1 or beta-3, based on selective affinity. nih.gov While this compound is described as a beta-2 adrenergic receptor agonist, detailed quantitative data on its comparative affinity and efficacy for human beta-1 and beta-2 subtypes in a single study, similar to those presented for other agonists, would be necessary for a precise characterization of its selectivity profile across these subtypes. kegg.jppatsnap.comnih.gov
Characterization of this compound as a Partial Agonist
This compound has been characterized as a partial agonist relative to full agonists like isoproterenol (B85558) in various experimental systems. nih.govoup.comnih.gov In guinea-pig trachea, its maximum response is reduced to a greater extent by carbachol (B1668302) compared to isoproterenol. nih.gov This behavior, where the maximum achievable response is lower than that of a full agonist even at saturating concentrations, is characteristic of a partial agonist. nih.gov
In studies examining agonist-promoted high affinity states of the beta-adrenergic receptor in human neutrophils, this compound was categorized as a partial agonist alongside cobefrin, in contrast to the full agonist isoproterenol and the antagonist propranolol. oup.comnih.govoup.com Partial agonists like this compound cause only partial desensitization of beta-adrenergic receptors, even at concentrations that fully occupy the receptors. pnas.org
Ligand-Receptor Binding Dynamics and Dissociation Kinetics of this compound
Understanding the dynamics of ligand-receptor binding, including association and dissociation rates, provides insights into the pharmacological profile of a compound. imrpress.comfrontiersin.org While traditionally the focus has been on binding affinity (equilibrium dissociation constant, KD or KA), the kinetics of binding and dissociation are increasingly recognized for their importance in drug efficacy and safety. imrpress.commdpi.comnih.gov
Determination of Dissociation Constants (KA Values) for this compound
Dissociation constants (KA or KD) represent the equilibrium constant for the dissociation of a ligand-receptor complex and are inversely related to affinity. labster.comgeeksforgeeks.org Lower KA values indicate higher affinity. geeksforgeeks.org
Studies have employed different theoretical models of drug-receptor interactions to calculate the dissociation constant (KA) for this compound. nih.gov In guinea-pig trachea, KA values for this compound ranged from 5.4 to 9.6 x 10-8 M, which were significantly larger than the ED50 values obtained in the absence of a functional antagonist. nih.gov
In rat atria, where this compound was analyzed as a competitive antagonist of isoproterenol, apparent dissociation constants (KA) were calculated for different responses. nih.gov The KA for receptors mediating positive chronotropic responses was calculated as 1.21 x 10-7 M, for positive inotropic responses as 3.56 x 10-7 M, and for increases in cyclic AMP levels as 2.96 x 10-7 M. nih.gov Using additional theoretical models, KA values for this compound in rat atria were found to be between 1.5 and 4.5 x 10-7 M, which were similar to the ED50 values for its mechanical effects. nih.gov
Here is a summary of some reported dissociation constant values for this compound:
| Tissue/System | Response Measured | KA Value (M) | Reference |
| Guinea-pig trachea | Relaxation (Functional) | 5.4 - 9.6 x 10-8 | nih.gov |
| Rat atria | Positive chronotropy | 1.21 x 10-7 | nih.gov |
| Rat atria | Positive inotropy | 3.56 x 10-7 | nih.gov |
| Rat atria | Cyclic AMP increase | 2.96 x 10-7 | nih.gov |
| Rat atria (Models) | Mechanical effects | 1.5 - 4.5 x 10-7 | nih.gov |
| Rat pituitary (beta-2) | Cyclic AMP accumulation | 7.7 x 10-9 | nih.gov |
Note: The values from rat atria were determined when this compound was analyzed as a competitive antagonist of isoproterenol. nih.gov The value from rat pituitary intermediate lobe reflects potency (Kd) in stimulating cyclic AMP accumulation. nih.gov
Analysis of High and Low Affinity Receptor States in this compound Binding
Agonists can promote the formation of high-affinity receptor states, which are often associated with coupling to intracellular signaling pathways, such as adenylate cyclase activation. oup.comnih.govoup.comresearchgate.net Ligand binding studies, particularly competition binding experiments analyzed by computer modeling, can reveal the presence of multiple binding states, typically a high-affinity state (RH) and a low-affinity state (RL). oup.comnih.govoup.comresearchgate.net
For agonists, a two-state binding model is often used to describe their interaction with beta-adrenergic receptors, yielding distinct dissociation constants for the high (KH) and low (KL) affinity states. oup.comnih.govoup.com The ratio of these constants (KL/KH) is correlated with the drug's intrinsic activity for stimulating adenylate cyclase, reflecting the degree of coupling between receptor occupation and enzyme activation. oup.comnih.govoup.com
Studies on human neutrophil membranes have shown that agonists like isoproterenol, cobefrin, and this compound exhibit competition curves for radioligand binding that are best modeled with two affinity states of the receptor. oup.comnih.govoup.com The KL/KH ratio for this compound was found to be intermediate between that of the full agonist isoproterenol and the antagonist propranolol, consistent with its characterization as a partial agonist. oup.comnih.govoup.comduke.edu This suggests that this compound is capable of promoting the formation of a high-affinity receptor state, albeit to a lesser extent than a full agonist. oup.comnih.govoup.com The formation of this high-affinity state is believed to involve the interaction of the receptor with an additional membrane component, potentially the guanine (B1146940) nucleotide-binding protein (N-site), leading to a ternary complex (HRN). oup.comoup.comresearchgate.net
Competitive Binding Profiles with Adrenergic Ligands
Competitive binding studies are used to assess the ability of unlabeled ligands to displace a radiolabeled ligand from the receptor, providing information about their affinity for the binding site. nih.govbiorxiv.org this compound has been included in competitive binding experiments to determine its relative potency compared to other adrenergic ligands. nih.govresearchgate.netatsjournals.org
In studies using [3H]-dihydroalprenolol binding to rat lung membranes, the relative potencies of various beta-adrenergic ligands in competition experiments were determined. nih.gov this compound was found to be less potent in displacing the radioligand compared to several antagonists (propranolol, alprenolol, timolol, pindolol) and full agonists (isoproterenol, epinephrine), but more potent than metoprolol, terbutaline, and norepinephrine (B1679862). nih.gov
Another study examining beta-adrenergic receptors in turkey erythrocyte ghosts used the displacement of [3H]-propranolol to determine the stereospecificity of catecholamine binding. researchgate.net The activity of this compound was found to be uninfluenced by (+)-catecholamines or catechols, supporting the specificity of the binding to the beta-adrenergic receptor. researchgate.net The stereospecificity was apparent for the isomers of this compound, with the (-) isomer being much more potent than the (+) isomer, similar to other agonists and antagonists tested. pnas.org
In competition studies for [125I]iodocyanopindolol-labeled bronchial membranes from guinea pigs, this compound was included alongside other agonists like isoproterenol, fenoterol, albuterol, salmeterol, and formoterol to characterize agonist-induced high and low-affinity states of the beta-2 receptor. atsjournals.org
These competitive binding profiles help to position this compound within the spectrum of adrenergic ligands based on its receptor affinity relative to known agonists and antagonists.
Intracellular Signaling Cascades Mediated by this compound-Activated Receptors
Activation of adrenergic receptors by agonists like this compound initiates intracellular signaling cascades, primarily through coupling with G proteins.
G-Protein Coupling and Adenylate Cyclase Modulation by this compound
This compound activates β-adrenergic receptors, which are G protein-coupled receptors. This activation leads to coupling with the stimulatory G protein (Gs). xenbase.orgciteab.comfishersci.canih.govwikipedia.orgnih.gov The association with Gs protein, specifically the alpha subunit (Gsα), stimulates the enzyme adenylate cyclase. xenbase.orgciteab.comfishersci.canih.govwikipedia.orgnih.gov The activation of adenylate cyclase results in an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). xenbase.orgnih.gov This increase in cAMP is a key second messenger in the signaling pathway. xenbase.org
Elucidation of Downstream Signaling Pathways
The elevated levels of intracellular cAMP resulting from this compound's activation of β-adrenergic receptors lead to the activation of protein kinase A (PKA). xenbase.orgmims.com PKA is a cAMP-dependent enzyme that phosphorylates various intracellular proteins, subsequently mediating a range of cellular responses. xenbase.org In the context of smooth muscle, for instance, this pathway can lead to relaxation by inhibiting myosin phosphorylation and reducing intracellular calcium ion concentrations. mims.com
Functional Antagonism Studies with this compound in Receptor Assays
Functional assays utilizing adrenergic receptors have been employed to study the effects of antagonists, often using agonists like this compound to induce a response that is then inhibited by the antagonist. These studies help characterize the binding affinity and inhibitory potency of antagonist compounds. fishersci.caciteab.comwikipedia.orgnih.gov While the provided information highlights the use of this compound in such studies, specific details on the antagonists tested or the quantitative outcomes of these assays involving this compound are not extensively detailed in the provided context.
Comparative Pharmacological Efficacy and Potency of this compound
Comparative studies have assessed the pharmacological efficacy and potency of this compound relative to other adrenergic agonists. This compound has been described as a highly effective bronchodilator agent in several animal species. ncats.io Its bronchodilator potency was found to be equivalent to, or greater than, that of isoproterenol. ncats.io this compound has also demonstrated potent stimulant action on alpha-receptors of smooth muscle. ncats.io Comparisons of efficacy and potency at adrenergic receptors have been conducted with various compounds, including isoproterenol, epinephrine (B1671497), and norepinephrine. citeab.commims.comciteab.comwikipedia.orgwikipedia.orgciteab.comnih.govnih.gov
While specific quantitative data across all comparative studies is not available in the provided snippets, the consistent mention of comparisons indicates that this compound's activity profile has been benchmarked against established adrenergic agents.
| Compound | Activity Profile (Based on Snippets) |
| This compound | β-adrenergic receptor agonist, β2-selective, alpha-receptor stimulant |
| Isoproterenol | β1- and β2-adrenergic receptor full agonist, minimal alpha activity |
| Salbutamol (B1663637) | Short-acting, selective β2-adrenergic receptor agonist |
| Epinephrine | Adrenergic agonist (α and β) |
| Norepinephrine | Acts more on alpha receptors than beta receptors (α1, α2, β1) |
Note: This table summarizes activity profiles based on the provided search snippets and is not exhaustive.
Structure Activity Relationships Sar and Stereochemical Investigations of Soterenol
Delineation of the Pharmacophore of Soterenol
The pharmacophore of a compound represents the minimum structural features necessary for its biological activity, including functional groups and their spatial arrangement. For beta-adrenergic agonists like this compound, the pharmacophore typically involves key elements that interact with specific residues within the receptor binding site. Studies on adrenergic receptors and their interactions with agonists have identified critical amino acid residues involved in ligand binding and receptor activation. atsjournals.orgresearchgate.net For instance, conserved aspartic acid residues and serine residues within the transmembrane domains of the beta-adrenoceptor are known to play significant roles in agonist binding and the subsequent conformational changes that lead to receptor activation. atsjournals.orgresearchgate.net The interaction of the ligand's functional groups, such as hydroxyl groups, with these residues is crucial for high-affinity binding and efficacy. researchgate.net While specific details on the precise pharmacophore of this compound itself are integrated within broader studies of beta-adrenergic agonists, the general principles derived from the interaction of related compounds with beta-adrenergic receptors provide a framework for understanding this compound's binding site interactions. atsjournals.orgresearchgate.net
Stereochemical Aspects of this compound's Pharmacological Activity
This compound, possessing a chiral center, exists as a pair of enantiomers. Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug action because biological targets, such as receptors and enzymes, are often chiral and can interact differently with each enantiomer. researchgate.netmdpi.comuou.ac.inresearchgate.netnih.gov
Enantiomeric Differences in Receptor Recognition and Functional Responses
It is well-established in adrenergic pharmacology that enantiomers of chiral agonists and antagonists can exhibit significant differences in their affinity for adrenergic receptors and the functional responses they elicit. pnas.orgchapman.edumdpi.comnih.gov For many beta-adrenergic agonists, one enantiomer (typically the levorotary or (-)-isomer) is considerably more potent than the other (the dextrorotary or (+)-isomer). pnas.orgchapman.edunih.gov Studies on this compound have demonstrated marked stereospecificity in its interaction with beta-adrenergic receptors. pnas.orgmdpi.comnih.gov The (-)-isomer of this compound has been shown to be significantly more potent than the (+)-isomer in competing for binding sites and in eliciting functional responses mediated by beta-adrenergic receptors. pnas.orgmdpi.comnih.gov
Stereospecificity of Beta-Adrenergic Receptors for this compound Isomers
Beta-adrenergic receptors exhibit a high degree of stereospecificity, meaning they can distinguish between the enantiomers of a chiral ligand. mdpi.comnih.gov This stereospecificity arises from the chiral nature of the receptor binding site, which provides a unique three-dimensional environment that favors binding to one enantiomer over the other. researchgate.netmdpi.comuou.ac.innih.gov The interaction between the chiral drug and the chiral receptor is analogous to the fit between a lock and key, where only the correctly shaped key (enantiomer) can effectively interact with the lock (receptor). For this compound, the beta-adrenergic receptor binding site is configured in a way that allows for a more favorable interaction with the (-)-isomer, leading to its higher potency compared to the (+)-isomer. pnas.orgmdpi.comnih.gov This differential recognition at the receptor level underlies the observed differences in the pharmacological activities of the individual enantiomers.
Broader Implications of Chirality in Adrenergic Pharmacology
The stereochemical aspects observed with this compound are part of a broader phenomenon in adrenergic pharmacology and drug development. Many adrenergic drugs, including beta-blockers and other agonists, are chiral, and their enantiomers often possess distinct pharmacological profiles. mdpi.comchapman.edujuniperpublishers.comrsc.orgnih.govic.ac.uk In some cases, one enantiomer is primarily responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). researchgate.netnih.govmdpi.comnih.gov Understanding the stereoselectivity of adrenergic receptors and the differential activities of enantiomers is crucial for optimizing drug design, predicting pharmacological outcomes, and potentially developing single-enantiomer drugs with improved efficacy and safety profiles. researchgate.netmdpi.comresearchgate.netnih.govnih.govjuniperpublishers.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. wikipedia.orgresearchgate.netmdpi.com The goal of QSAR is to develop predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors. wikipedia.orgmdpi.com While specific published QSAR models focused solely on this compound derivatives were not extensively detailed in the search results, the principles of QSAR are widely applied in the study of adrenergic ligands and their interactions with receptors. wikipedia.orgmdpi.comanalis.com.my QSAR studies for this compound derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds structurally related to this compound with known biological activities (e.g., receptor binding affinity, functional potency). wikipedia.orgmdpi.com Statistical methods would then be used to build models correlating these descriptors with the observed activity. wikipedia.orgmdpi.comanalis.com.my Such models can provide valuable insights into the structural features that are quantitatively related to the desired pharmacological activity, guiding the rational design of novel, more potent, or more selective this compound analogs. wikipedia.orgmdpi.com
Computational Approaches to this compound-Receptor Interactions and Molecular Dynamics
In the context of beta-adrenergic receptors, computational studies have been applied to screen potential modulators and analyze their binding profiles. mdpi.comnjppp.comnjppp.com These studies often involve docking simulations to predict the preferred orientation and position of a ligand within the receptor's binding pocket, followed by MD simulations to assess the stability of the complex and characterize key interactions over time. researchgate.netmdpi.comnjppp.comnjppp.com Parameters such as binding energy and the formation of specific hydrogen bonds and hydrophobic interactions are analyzed to understand the molecular basis of ligand binding and receptor activation. researchgate.netmdpi.comnjppp.com
While detailed, recent atomic-level MD simulations specifically focused on this compound were not prominently found in the conducted search, earlier research utilized computer modeling to analyze the binding data of this compound and other ligands to beta-adrenergic receptors. These studies aimed to resolve different affinity states of the receptor. For example, computer modeling of competition curves for the binding of ligands, including the partial agonist this compound, to beta-adrenergic receptors on human neutrophil membranes was used to support a two-state binding model for agonists, distinguishing between high (KH) and low (KL) affinity states. oup.comnih.gov The ratio of dissociation constants (KL/KH) derived from this computer modeling was found to correlate with the intrinsic activity of the drugs for stimulating adenylate cyclase, suggesting that the degree of receptor coupling to adenylate cyclase activation is related to the magnitude of KL/KH. oup.com
This earlier computational analysis of binding data provided valuable insights into the interaction of this compound with beta-adrenergic receptors at a functional level, suggesting the ability of the compound to induce different receptor conformations or coupling states. While not providing the atomic-resolution dynamic details that modern MD simulations offer, it represented an early application of computational approaches to understand this compound's receptor interactions based on experimental binding data.
Further detailed computational investigations, potentially employing advanced docking algorithms and extensive MD simulations, could provide a more granular understanding of how this compound interacts with the beta-adrenergic receptor binding site, the specific residues involved in key interactions, and the conformational changes induced upon binding, potentially shedding more light on its partial agonist activity.
Preclinical Pharmacological Investigations of Soterenol in Research Models
In Vitro Studies in Isolated Tissue Preparations and Cell Lines
In vitro studies using isolated tissues and cell lines provide valuable insights into the direct effects of a compound at the cellular and tissue levels, helping to elucidate mechanisms of action ppd.comfda.gov. This approach allows for controlled environments to assess specific pharmacological responses fda.govresearchgate.net.
Assessment of Soterenol-Induced Smooth Muscle Relaxation in Organ Bath Studies
Organ bath studies are a standard in vitro technique used to measure the contractile and relaxant responses of isolated smooth muscle tissues to pharmacological agents researchgate.netamegroups.orgnih.govfrontiersin.org. In these studies, tissue preparations, such as tracheal rings or intestinal segments, are suspended in an oxygenated physiological salt solution, and changes in tension are recorded following the administration of a compound researchgate.netamegroups.orgfrontiersin.orgnih.gov.
Research investigating this compound's effects on smooth muscle relaxation, particularly in the context of its potential as a bronchodilator, would typically involve assessing its ability to relax pre-contracted airway smooth muscle preparations wikipedia.orgamegroups.org. While specific detailed data on this compound-induced smooth muscle relaxation from the search results are limited, studies on related β-adrenergic agonists like salbutamol (B1663637) and isoproterenol (B85558) demonstrate the methodology and expected outcomes in such organ bath experiments nih.govnih.gov. These studies typically involve generating concentration-response curves to determine the potency and efficacy of the compound in inducing relaxation nih.gov.
Evaluation of this compound's Effects on Cardiac Contractility and Rhythm in Isolated Atria
Isolated atria preparations are used in vitro to study the direct effects of compounds on cardiac function, including contractility (inotropic effects) and heart rate (chronotropic effects) researchgate.netresearchgate.net. This model allows for the assessment of a drug's intrinsic cardiac activity, independent of systemic influences researchgate.net.
Studies evaluating β-adrenergic agonists on isolated atria typically measure parameters such as spontaneous beating rate and the force of atrial contraction researchgate.net. For instance, isoproterenol, another β-adrenergic agonist, has been shown to exert positive chronotropic effects in isolated atria, increasing the beating rate researchgate.net. While direct detailed findings on this compound's effects on isolated atria contractility and rhythm were not extensively detailed in the search results, its classification as a β-adrenergic receptor agonist suggests it would likely exhibit positive inotropic and chronotropic effects in such preparations, similar to other compounds in this class wikipedia.org. Studies in isolated heart or papillary muscle preparations with isoproterenol have demonstrated altered contractile responses under certain conditions, highlighting the sensitivity of these models to β-adrenergic stimulation nih.govnih.gov.
Receptor-Mediated Responses in Cellular Systems (e.g., Neutrophils)
Investigating receptor-mediated responses in cellular systems, such as neutrophils, provides insights into the specific molecular targets and downstream signaling pathways affected by a compound researchgate.netnih.gov. Neutrophils are immunocompetent cells that express adrenergic receptors, and their functions can be modulated by adrenergic agonists researchgate.netnih.gov.
While the search results did not provide specific studies on this compound's direct effects on neutrophils, research on adrenergic receptors in monocytes and neutrophils indicates that β-adrenergic agonists can influence inflammatory responses and cytokine production researchgate.net. For example, isoproterenol has been shown to increase LPS-mediated expression of interleukin-1beta (IL-1beta) in monocytes, an effect mediated through β1-adrenergic receptors researchgate.net. This suggests that studies with this compound in similar cellular systems could explore its interaction with adrenergic receptor subtypes and its potential impact on immune cell function. The specific engagement of cell-surface receptors activates intracellular signaling cascades that regulate neutrophil functions nih.gov.
In Vivo Pharmacodynamic Studies in Animal Models
Cardiovascular System Pharmacodynamics in Preclinical Species
Animal models for cardiovascular research include rodents, rabbits, and non-human primates wuxibiology.comcriver.com. Studies in these models can involve various techniques to monitor cardiovascular function wuxibiology.comcriver.com. While specific detailed in vivo cardiovascular pharmacodynamic data for this compound were not prominently featured in the search results, general preclinical in vivo studies are conducted to evaluate the complex physiological effects of a drug on the cardiovascular system wuxibiology.comcriver.com. These studies aim to define the dose-response relationship of observed effects fda.gov.
Respiratory System Pharmacodynamics in Preclinical Species
Animal models of respiratory diseases, such as asthma or COPD, are often used for this purpose kcl.ac.ukgoogle.com. These models can help to evaluate the bronchodilatory effects of compounds in a more complex physiological setting than in vitro studies kcl.ac.uk. Assessing respiratory function in vivo often requires quantitative methodologies beyond simple clinical observation fda.gov. The selection of animal models for inhaled therapies, like potential bronchodilators, requires careful consideration of species-specific respiratory anatomy and physiology kcl.ac.uk. While specific detailed in vivo respiratory pharmacodynamic data for this compound were not extensively available in the search results, preclinical in vivo studies are fundamental for understanding the effects of inhaled drugs on the respiratory system kcl.ac.uknih.gov.
Metabolic Responses in Animal Models
Studies in fasted rats have investigated the metabolic effects of this compound, particularly its influence on glucose and lactate (B86563) levels. This compound produced hyperglycemic and hyperlactic acidemic responses in fasted rats that were nearly identical to those elicited by isoproterenol, a beta-adrenergic prototype. ebm-journal.org This suggests that the metabolic effects of this compound are mediated by the activation of β-receptors. ebm-journal.org Oral pretreatment with sotalol, a β-adrenergic blocking agent, significantly antagonized the hyperglycemic and hyperlactic acidemic effects induced by both this compound and isoproterenol, attenuating their metabolic responses similarly. ebm-journal.org
The hyperglycemic response to β-stimulants in fasted rats is typically characterized by a moderate increase in glucose levels. ebm-journal.org Research indicates that this compound is approximately twice as effective as isoproterenol in inducing hyperglycemia and hyperlactic acidemia in fasted rats. ebm-journal.org
The following table summarizes key metabolic findings in fasted rats:
| Compound | Effect on Blood Glucose (Hyperglycemia) | Effect on Blood Lactate (Hyperlactic Acidemia) | Attenuated by Sotalol | Relative Potency vs. Isoproterenol (for hyperglycemia/hyperlactic acidemia) |
| This compound | Yes | Yes | Yes | Approximately 2x |
| Isoproterenol | Yes | Yes | Yes | 1x (Prototype) |
Advanced Non-Clinical Pharmacology Methodologies Applied to this compound Research
Advanced non-clinical pharmacology methodologies are employed to gain a deeper understanding of a drug candidate's mechanism of action and evaluate its potential in relevant disease models. oncodesign-services.com These methodologies often involve a combination of in vitro and in vivo studies. researchgate.net
Mechanistic studies aim to understand how a compound interacts with biological targets at a molecular level. This compound acts as a beta-adrenergic receptor agonist. smolecule.comwikipedia.org Studies investigating the interaction of agonists like this compound with beta-adrenergic receptors on cell membranes, such as human neutrophil membranes, utilize techniques like radioligand binding assays. researchgate.net These studies can involve competition curves with labeled ligands (e.g., [³H]dihydroalprenolol) and agonists (like isoproterenol and this compound) to determine binding affinity and characterize receptor states (e.g., high and low affinity states). researchgate.net Curve modeling by computer can yield distinct dissociation constants for these affinity states. researchgate.net
Beta-adrenergic receptors are G protein-coupled receptors that, upon agonist binding, can activate intracellular signaling pathways, such as those involving adenylate cyclase. atsjournals.orgpatsnap.comahajournals.org Understanding the molecular interactions between this compound and different beta-adrenergic receptor subtypes (β1, β2) is crucial for elucidating its specific pharmacological profile. atsjournals.orgahajournals.org
Proof-of-concept studies in the preclinical phase are essential for assessing the feasibility of a drug candidate and determining whether its development should proceed. oncodesign-services.comerbc-group.com These investigations utilize animal models that mimic aspects of human diseases to evaluate the potential therapeutic effects of the compound. lovelacebiomedical.orgucc.ie
While specific detailed proof-of-concept studies for this compound in various preclinical disease models are not extensively detailed in the provided search results, the general approach involves using established animal models of human diseases. lovelacebiomedical.orgucc.ie Given this compound's classification as a bronchodilator and antiasthmatic, relevant preclinical models would likely include those for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). smolecule.comwikipedia.orglovelacebiomedical.org Studies in such models would aim to demonstrate that this compound can produce a desired pharmacological effect, such as bronchodilation, in a living system. Preclinical studies have indicated that this compound is a highly effective bronchodilator in several animal species. ebm-journal.org
Preclinical proof-of-concept studies provide evidence of a compound's potential efficacy and help minimize the risks of failure in later clinical trials. erbc-group.com
Metabolic Fate and Pharmacokinetic Research on Soterenol in Experimental Systems
Identification of Soterenol Metabolites and Metabolic Pathways in Research Models
The identification of metabolites and the elucidation of metabolic pathways are fundamental steps in understanding how an organism processes a chemical compound. For compounds like this compound, which share structural similarities with endogenous catecholamines and other sympathomimetic drugs, metabolic transformation typically involves enzymatic modifications.
Based on studies of related compounds such as isoprenaline and salbutamol (B1663637), potential metabolic pathways for this compound in experimental models would likely include processes like O-methylation of catechol hydroxyl groups and conjugation reactions, such as sulfation and glucuronidation. Isoprenaline, for instance, is known to undergo methylation by catechol-O-methyltransferase (COMT) and conjugation (sulfation) wikipedia.org. Salbutamol is primarily metabolized in the liver, undergoing conversion to a 4'-O-sulfate ester, and may also be metabolized by oxidative deamination and/or conjugation with glucuronide probes-drugs.org. Given this compound's structural relationship to these compounds, similar metabolic transformations are anticipated in experimental systems.
Comprehensive metabolite profiling in research models typically involves administering the compound and then analyzing biological samples (e.g., plasma, urine, feces, bile, tissue homogenates) using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the resulting metabolic products wikipedia.orgwikipedia.orgciteab.com. While general methodologies for in vitro and in vivo metabolite profiling in various animal species (e.g., mice, rats, dogs, monkeys) are well-established wikipedia.org, specific detailed findings on this compound metabolites and their precise metabolic pathways in these models are not extensively reported in the immediately available search results.
Characterization of Enzyme Systems Involved in this compound Biotransformation (e.g., Catechol-O-Methyltransferase, Monoamine Oxidase)
The biotransformation of sympathomimetic amines is often mediated by a limited number of key enzyme systems. Catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) are prominent enzymes involved in the metabolism of catecholamines like dopamine (B1211576) and norepinephrine (B1679862) mims.com. COMT catalyzes the methylation of catechol hydroxyl groups, while MAO catalyzes the oxidative deamination of the amine group mims.com.
Given this compound's structure, which includes a catechol moiety, COMT is highly likely to play a significant role in its metabolism through O-methylation. Studies on norepinephrine have shown extensive metabolism via methylation by COMT and deamination by MAO mims.com. While MAO primarily acts on monoamines, the potential for oxidative deamination of this compound's amine group by MAO or other oxidative enzymes in experimental systems would also typically be investigated in metabolic studies.
Investigations into Metabolic Stability and In Vitro/In Vivo Bioavailability (Research Focus)
Metabolic stability is a key pharmacokinetic parameter that describes the susceptibility of a compound to degradation by metabolic enzymes. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes from relevant species, are widely used in preclinical research to predict a compound's in vivo behavior and estimate hepatic clearance wikipedia.orgciteab.commims.comfishersci.fi. These assays determine the rate of disappearance of the parent compound over time, providing valuable data on its half-life and intrinsic clearance in a metabolically active environment wikipedia.orgfishersci.fi.
In vivo bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged. It is influenced by factors such as absorption, first-pass metabolism in the gut wall and liver, and routes of administration probes-drugs.orgfishersci.fi. Preclinical pharmacokinetic studies in animals are essential for assessing in vivo bioavailability and involve administering the compound by different routes and measuring systemic exposure (e.g., plasma concentration-time profiles) wikipedia.orgwikipedia.orgciteab.com.
Research into this compound's metabolic stability and bioavailability would typically involve these standard in vitro and in vivo methodologies in experimental animal models. In vitro studies would assess its degradation in liver microsomes and hepatocytes, while in vivo studies in species like rats, dogs, or monkeys would provide data on its absorption, distribution, and the fraction of the dose reaching systemic circulation after different administration routes wikipedia.orgciteab.com. While the importance of these studies for drug development is highlighted in the search results wikipedia.orgciteab.comfishersci.ficiteab.com, specific experimental data on the metabolic stability and in vivo bioavailability of this compound in research models were not found.
Excretion Profiles in Preclinical Studies
Excretion is the process by which a compound and its metabolites are eliminated from the body. The primary routes of excretion in preclinical studies are typically via urine and feces. Investigating excretion profiles involves administering the compound to experimental animals and collecting urine and fecal samples over a defined period to quantify the amount of parent compound and its metabolites eliminated through these routes wikipedia.orgciteab.com.
Mass balance studies, often using radiolabeled compounds, are conducted to determine the total recovery of administered radioactivity in excreta and other biological samples, providing a comprehensive picture of the compound's elimination from the body citeab.com. These studies help determine the major routes of excretion and the extent of elimination of the parent drug versus its metabolites.
Preclinical studies on this compound would include such excretion studies to understand how it is cleared from the body in experimental models. Based on the metabolic pathways likely involving conjugation, a significant portion of this compound and its metabolites would be expected to be excreted in urine, as conjugated metabolites are typically more water-soluble. Studies on salbutamol, for example, show that a significant portion of the dose is excreted in urine as metabolites probes-drugs.org. While the general procedures for determining excretion profiles in preclinical studies are described wikipedia.orgciteab.com, specific data on the excretion balance and profiles of this compound in experimental animal models were not found in the provided search results.
This compound as an Exogenous Compound within Biological Systems (Exposome Context)
The exposome encompasses the totality of environmental exposures experienced by an individual throughout their life, including exogenous compounds like drugs, pollutants, and dietary components. Within the context of exposome research, this compound, as an administered compound in experimental systems, represents a controlled exogenous exposure.
Studies involving the administration of this compound to research models contribute to understanding how a biological system processes and responds to a specific exogenous chemical. Metabolomics, the comprehensive study of all metabolites in a biological system, is a key tool in exposome research to assess the impact of various exposures wikipedia.orgfishersci.caontosight.ai. By analyzing changes in the metabolome after this compound administration, researchers can gain insights into the biological pathways affected by its presence and metabolism.
Soterenol S Contributions to Drug Discovery and Translational Research Paradigms
Utility of Soterenol as a Pharmacological Probe for Adrenergic System Investigation
This compound has served as a valuable pharmacological probe in the investigation of the adrenergic system, particularly focusing on β-adrenoceptors. Studies have utilized this compound to explore the effects of β2-adrenoceptor agonists on physiological processes. For instance, research in post-partum rats demonstrated that this compound produced a sustained inhibition of spontaneous uterine motility, an effect that was blocked by butoxamine, a β2-adrenoceptor antagonist. researchgate.net This highlights this compound's utility in characterizing receptor-mediated responses within complex biological systems. The affinity of the myometrium for the β2-adrenoceptor agonist was observed to correlate with plasma progesterone (B1679170) concentration during pregnancy, further illustrating how this compound can be used to probe the interplay between hormonal states and adrenergic receptor sensitivity. researchgate.net
The adrenergic nervous system, regulated by neurotransmitters like noradrenaline and the hormone adrenaline, involves G-protein-coupled receptors, specifically α- and β-adrenoceptors, with various subtypes. uoanbar.edu.iq These receptors are distributed differently across tissues, and drugs exhibiting receptor selectivity also show tissue selectivity. uoanbar.edu.iq β2-adrenoceptor activation, for example, leads to the relaxation of bronchial smooth muscles, widening airways. uoanbar.edu.iq this compound's action as a β-adrenergic receptor agonist positions it as a tool to study these specific receptor subtypes and their downstream effects. wikipedia.org
Insights Gained from this compound Research into Receptor Biology and Signal Transduction
Research involving this compound has contributed to the understanding of receptor biology and signal transduction pathways, particularly those mediated by β-adrenoceptors. Adrenergic receptors, being G-protein-coupled receptors, transmit signals from the cell membrane to the interior, ultimately affecting cellular processes. uoanbar.edu.iqnih.gov Signal transduction pathways involve a cascade of interacting proteins that relay the signal from the bound receptor. nih.gov
Studies comparing this compound with other adrenergic agonists, such as isoproterenol (B85558) and norepinephrine (B1679862), in contexts like pregnant uterine contractility, have provided insights into the differential activation of α- and β-adrenoceptors and how their relative dominance can vary with concentration and physiological state. researchgate.net This research helps elucidate the complex signaling networks controlled by the adrenergic system. The Journal of Receptor and Signal Transduction Research is a publication venue for studies on biological receptors and associated signal transduction pathways, including those involving adrenergic systems. indexcopernicus.comscimagojr.com While specific detailed findings on this compound's direct impact on the intricacies of signal transduction pathways like the RTK-Ras pathway or Smad transcription factor family activation were not prominently found in the search results, its use as a β-agonist probe inherently contributes to the broader understanding of how these receptors initiate intracellular signaling events. nih.govnih.gov
Innovative Drug Design and Development Strategies Informed by this compound Studies
This compound's development and its structural relationship to other adrenergic compounds have provided insights informing innovative drug design and development strategies. As an analogue of salbutamol (B1663637), its structure, particularly the replacement of the meta phenol (B47542) group of the catecholamine skeleton with a methanesulfonamide (B31651) group, exemplifies a 'group shift' strategy in medicinal chemistry. uoanbar.edu.iqajptr.com This approach, which involves the bioisosteric replacement of functional groups, aims to enhance desired biological or physical properties without drastically altering the chemical structure. ajptr.comwikipedia.org Bioisosterism is a key concept in drug design used to modify lead compounds to improve activity, reduce toxicity, alter metabolism, or change bioavailability. ajptr.comwikipedia.org The methyl sulfonamide substituent in this compound has been noted to have comparable acidity to the phenolic hydroxyl group it replaces in other adrenergic agonists, contributing to similar biological effects despite the structural difference. ajptr.com
The challenges in drug development, such as poor solubility, inadequate pharmacokinetics, and undesirable side effects, often necessitate strategies like prodrug design and the application of computational methods. ijnrd.orgcentralasianstudies.orgnih.gov this compound's place within the adrenergic drug landscape highlights the ongoing efforts to design compounds with improved properties.
Application of In Silico Drug Discovery Platforms (e.g., Quantum Computing, RosettaLigand)
While direct mentions of this compound being specifically studied using advanced in silico platforms like quantum computing or RosettaLigand were not found, the broader field of drug discovery, informed by the principles learned from compounds like this compound, is increasingly leveraging these technologies. In silico screening and computational chemistry are integral to modern drug discovery, aiming to reduce costs and time by predicting molecular properties and interactions. nih.govbioascent.com
Quantum computing holds potential to revolutionize drug discovery by enabling more accurate and efficient simulation of molecular structures, properties, and behavior, particularly for complex calculations that are challenging for classical computers. biforesight.comriverlane.comresearchgate.net This includes predicting how well candidate drugs bind to target proteins. riverlane.com Companies are exploring the use of quantum-inspired physics and AI to accelerate the discovery of novel therapeutic molecules. aqemia.com
RosettaLigand is a component of the Rosetta software suite, commonly used in protein structure prediction and design, including ligand docking and binding. While not explicitly linked to this compound in the search results, such platforms are representative of the computational tools used in structure-based drug design, a strategy that benefits from understanding the interaction of ligands like adrenergic agonists with their receptors. saromics.comnih.gov Structure-based drug design utilizes the three-dimensional structure of target proteins to guide the design and optimization of drug candidates. saromics.comnih.gov
Prodrug Design Principles Derived from this compound and Analogs
The principles of prodrug design, aimed at improving drug properties such as bioavailability, solubility, and stability, are relevant to the development of adrenergic agents and have been informed by studies on compounds like this compound and its analogs. ijnrd.orgcentralasianstudies.org Prodrugs are inactive compounds that are converted into the active drug within the body, often through enzymatic or chemical transformations. ijnrd.orgcentralasianstudies.org This strategy can overcome limitations of the parent drug, such as poor absorption or rapid metabolism. ijnrd.orgcentralasianstudies.org
Q & A
Basic: What molecular mechanisms underlie Soterenol’s partial agonism at β2-adrenoceptors compared to full agonists like isoprenaline?
Methodological Answer:
this compound’s partial agonism can be studied via cAMP accumulation assays and receptor phosphorylation analysis . Evidence shows that partial agonists like this compound induce less β2-adrenoceptor phosphorylation (mediated by βARK) and internalization compared to full agonists. For example, this compound caused only 15% receptor internalization in HAbAR6HIS cells, versus 70–90% with isoprenaline . Use radioligand binding assays (e.g., [³H]-CGP-12177) to quantify receptor internalization and Western blotting to measure phosphorylation levels. Comparative studies should include dose-response curves for cAMP production to quantify coupling efficiency .
Advanced: How can researchers resolve contradictions between in vitro desensitization data and in vivo bronchodilator efficacy?
Methodological Answer:
Address this by:
- Temporal analysis : Conduct time-course experiments measuring receptor recycling (e.g., fluorescence recovery after photobleaching in GFP-tagged receptors).
- Tissue-specific models : Use ex vivo tracheal ring assays to evaluate functional bronchodilation alongside HEK-293 cells for receptor trafficking studies.
- Pharmacokinetic integration : Model plasma concentration-time profiles to correlate receptor occupancy with therapeutic duration. This compound’s slow dissociation kinetics (40-minute half-return in cat soleus muscle ) may explain sustained efficacy despite rapid desensitization in vitro.
Basic: What experimental models are optimal for assessing this compound’s β2-selectivity and off-target effects?
Methodological Answer:
- Isolated tissue preparations : Guinea pig trachea (β2-dominant) vs. rat uterus (β1/β3) to quantify selectivity ratios .
- Transfected cell lines : Use CHO cells expressing human β1-, β2-, or β3-adrenoceptors to measure cAMP responses.
- In vivo models : Anesthetized cats for soleus muscle contraction studies (β2-mediated) vs. cardiac output monitoring (β1 effects).
Advanced: What methodological pitfalls arise when studying this compound’s long-acting properties via cumulative dose-response curves?
Methodological Answer:
- Non-equilibrium conditions : Long-acting agonists like this compound (>15-hour offset in cat soleus ) require extended washout periods. Use propranolol blockade (0.4 mg/kg IV) to terminate responses experimentally .
- Baseline drift : Normalize responses to a reference agonist (e.g., isoprenaline) in each experiment.
- Statistical modeling : Apply nonlinear regression to account for time-dependent potency shifts.
Basic: How does this compound’s partial agonist activity impact its therapeutic profile in asthma models?
Methodological Answer:
Partial agonists produce submaximal receptor activation, reducing desensitization but potentially compromising efficacy. Evaluate via:
- Protection against bronchospasm : Use methacholine-challenged guinea pigs, comparing this compound’s ED₅₀ with salbutamol.
- Tolerance studies : Pre-treat animals for 7 days, then assess bronchodilator response attenuation. This compound shows 50% less desensitization than full agonists in HAbAR6HIS cells .
Advanced: How to reconcile preclinical tumorigenicity (rat mesovarial leiomyomas) with negative clinical findings?
Methodological Answer:
- Species-specific metabolism : Compare this compound’s biotransformation in rat vs. human hepatocytes (e.g., CYP450 profiling).
- Receptor subtype distribution : Quantify β-adrenoceptor density in rat ovaries vs. human tissues via autoradiography.
- Longitudinal clinical monitoring : Design retrospective cohort studies with 10+ years of follow-up, using tumor registries and β2-agonist prescription databases .
Basic: Which analytical techniques validate this compound quantification in pharmacokinetic studies?
Methodological Answer:
- Fluorometric assays : Trihydroxyindole reaction detects this compound at ng/mL levels, validated against HPLC .
- LC-MS/MS : Use deuterated internal standards (e.g., this compound-d₆) for plasma/tissue quantification.
- Radiolabeled tracing : [¹⁴C]-soterenol for mass balance and metabolite identification in excretion studies.
Advanced: What experimental designs clarify tissue-specific β-adrenoceptor subtype activation by this compound?
Methodological Answer:
- Knockout models : Use β1-/β2-/β3-adrenoceptor KO mice to isolate target effects.
- Silencing RNA : Transient β2 knockdown in primary smooth muscle cells.
- Bioluminescence resonance energy transfer (BRET) : Real-time monitoring of β2 vs. β1 activation in live cells .
Basic: How do this compound’s pharmacokinetics influence dosing regimens in chronic studies?
Methodological Answer:
- Compartmental modeling : Fit plasma concentration data to two-compartment models with first-order absorption.
- Tissue microdialysis : Measure lung vs. plasma concentrations in rodents.
- Receptor occupancy assays : Corrogate PK with bronchial β2-adrenoceptor occupancy via PET imaging .
Advanced: What statistical methods are robust for analyzing this compound’s time-dependent dose-response effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
